2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid is a chemical compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-hydroxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the acetic acid moiety.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
2-(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: A more complex derivative with additional functional groups.
Uniqueness
2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(4-amino-6-oxo-1H-pyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c7-3-1-5(10)9-4(8-3)2-6(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) |
InChI Key |
YXMXITMOHMTEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.